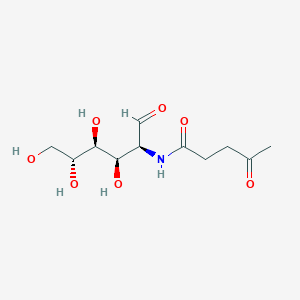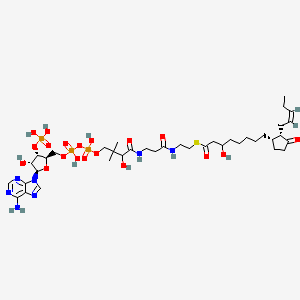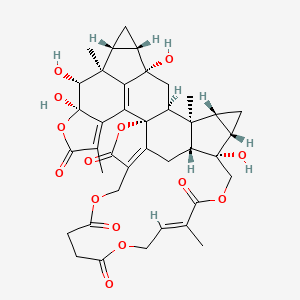
14(15)-EpETrE-EA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5Z,8Z,11Z)-14,15-epoxyicosatrienoyl]ethanolamine is an N-(polyunsaturated fatty acyl)ethanolamine obtained by formal epoxidation across the 14,15-double bond of anandamide. It has a role as a human xenobiotic metabolite. It is a N-(long-chain-acyl)ethanolamine, a N-(polyunsaturated fatty acyl)ethanolamine, an endocannabinoid and an epoxide. It derives from an anandamide and a 14,15-EET.
Scientific Research Applications
Accelerator Mass Spectrometry in Biological Samples
Accelerator Mass Spectrometry (AMS) has revolutionized the sensitivity and precision of radiocarbon dating, extending its applications from archaeological and geological samples to biological and environmental sciences. The method allows for the quantification of ^14C in biological samples at extremely low doses, beneficial for human health studies and pharmacokinetics without the need for large sample sizes or high substance concentrations. This advancement facilitates a wide range of studies, from drug metabolism and environmental exposure assessments to nutritional and aging research, by providing a highly sensitive means to trace the incorporation and turnover of labeled compounds in biological systems (McCartt et al., 2015).
Radiocarbon Dating Advancements
Radiocarbon dating techniques, through the development of AMS, have seen significant improvements, enabling precise dating of various samples, including microscale biological samples. This precision is crucial for understanding temporal dynamics in climate change, archaeology, and the carbon cycle. The AMS method's ability to analyze small sample sizes with high precision opens new avenues for studying carbon turnover in ecosystems, ancient dietary practices, and the temporal distribution of anthropogenic pollutants (Ramsey, 2009).
Metabolic Flux Analysis
In the field of metabolic research, the integration of ^13C and ^14C isotopic labeling with Metabolic Flux Analysis (MFA) provides insights into cellular metabolism and nutrient cycling. This approach allows for the detailed mapping of metabolic pathways and the quantification of fluxes within cellular systems, crucial for biotechnology, medical research, and understanding ecosystem dynamics. The development of software frameworks and analytical methods for MFA emphasizes the importance of integrating diverse data sets and human expertise in advancing our understanding of complex biological systems (Dalman et al., 2010).
properties
Product Name |
14(15)-EpETrE-EA |
|---|---|
Molecular Formula |
C22H37NO3 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z)-N-(2-hydroxyethyl)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienamide |
InChI |
InChI=1S/C22H37NO3/c1-2-3-12-15-20-21(26-20)16-13-10-8-6-4-5-7-9-11-14-17-22(25)23-18-19-24/h4,6-7,9-10,13,20-21,24H,2-3,5,8,11-12,14-19H2,1H3,(H,23,25)/b6-4-,9-7-,13-10- |
InChI Key |
WYVHLKMCZZDTOU-ILYOTBPNSA-N |
Isomeric SMILES |
CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)NCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-bromo-N-[2-(2-naphthalenyl)ethyl]acetamide](/img/structure/B1264876.png)




![(3S,6S,7R,8aR)-6-[3-(2-hydroxyethoxy)phenyl]-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1264883.png)
![sodium;3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264886.png)





![N-[(2S,3S,4R)-1-(alpha-D-galactopyranosyloxy)-3,4-dihydroxyoctadecan-2-yl]-8-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B1264894.png)